2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
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Overview
Description
2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a chemical compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
The synthesis of 2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves the following steps:
Formation of the triazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the triazolopyridine ring.
Introduction of the propyl chain: The propyl chain can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the benzamide moiety: The final step involves the coupling of the triazolopyridine derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound
Chemical Reactions Analysis
2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antiviral and antimicrobial agent.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazolopyridine core is known to interact with various biological targets, contributing to the compound’s activity .
Comparison with Similar Compounds
2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can be compared with other triazolopyridine derivatives such as:
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: Used as a precursor for various pharmacologically active compounds.
1,2,4-triazolo[4,3-a]quinoxaline derivatives: Studied for their potential as receptor antagonists and anticancer agents.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C16H15ClN4O |
---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide |
InChI |
InChI=1S/C16H15ClN4O/c17-13-7-2-1-6-12(13)16(22)18-10-5-9-15-20-19-14-8-3-4-11-21(14)15/h1-4,6-8,11H,5,9-10H2,(H,18,22) |
InChI Key |
BFZRCZGIJUQUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=NN=C3N2C=CC=C3)Cl |
Origin of Product |
United States |
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